N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide
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Overview
Description
N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazole ring fused with a pyridine ring, and a phenyl group attached to a propynamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF) to form an intermediate. This intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate to yield a pure intermediate. The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium chloride and cesium carbonate to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . The exact molecular targets may include enzymes and receptors involved in cell signaling pathways, such as kinases and growth factor receptors.
Comparison with Similar Compounds
N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole-oxazolo[4,5-B]pyridine derivatives: These compounds share a similar oxazole-pyridine core structure and exhibit comparable biological activities.
Oxazole derivatives: These compounds have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Imidazole derivatives: These compounds are known for their diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9N3O2 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-ynamide |
InChI |
InChI=1S/C15H9N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h1,3-9H,(H,17,19) |
InChI Key |
NRVWNAAIVHXTGM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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